molecular formula C10H18O B12682130 2-Heptenal, 2-propyl- CAS No. 64935-37-1

2-Heptenal, 2-propyl-

Katalognummer: B12682130
CAS-Nummer: 64935-37-1
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: GADNZGQWPNTMCH-CSKARUKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-Propylhept-2-enal is an organic compound belonging to the class of aldehydes It is characterized by the presence of a double bond between the second and third carbon atoms, with the propyl group attached to the second carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Propylhept-2-enal typically involves the aldol condensation reaction. This reaction is carried out between heptanal and propanal in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining a temperature of around 25-30°C and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of (E)-2-Propylhept-2-enal can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the product. The use of catalysts such as zeolites can further enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: (E)-2-Propylhept-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in (E)-2-Propylhept-2-enal can undergo electrophilic addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Bromine in carbon tetrachloride at room temperature.

Major Products Formed:

    Oxidation: 2-Propylheptanoic acid.

    Reduction: 2-Propylheptanol.

    Substitution: 2-Bromo-2-propylheptanal.

Wissenschaftliche Forschungsanwendungen

(E)-2-Propylhept-2-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: (E)-2-Propylhept-2-enal is used in the production of fragrances and flavoring agents due to its distinct odor.

Wirkmechanismus

The mechanism of action of (E)-2-Propylhept-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

    (E)-2-Butylhept-2-enal: Similar structure but with a butyl group instead of a propyl group.

    (E)-2-Methylhept-2-enal: Similar structure but with a methyl group instead of a propyl group.

Uniqueness: (E)-2-Propylhept-2-enal is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

64935-37-1

Molekularformel

C10H18O

Molekulargewicht

154.25 g/mol

IUPAC-Name

(E)-2-propylhept-2-enal

InChI

InChI=1S/C10H18O/c1-3-5-6-8-10(9-11)7-4-2/h8-9H,3-7H2,1-2H3/b10-8+

InChI-Schlüssel

GADNZGQWPNTMCH-CSKARUKUSA-N

Isomerische SMILES

CCCC/C=C(\CCC)/C=O

Kanonische SMILES

CCCCC=C(CCC)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.